4-环己基-3-(三氟甲基)苯甲酸

描述

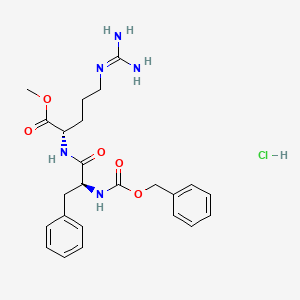

4-Cyclohexyl-3-(trifluoromethyl)benzoic Acid is a chemical compound with the CAS Number: 916806-97-8 and Linear Formula: C14H15F3O2 . It is a white to yellow solid with a molecular weight of 272.27 .

Molecular Structure Analysis

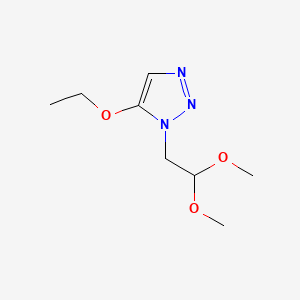

The InChI Code for 4-Cyclohexyl-3-(trifluoromethyl)benzoic Acid is 1S/C14H15F3O2/c15-14(16,17)12-8-10(13(18)19)6-7-11(12)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,18,19) . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis

4-Cyclohexyl-3-(trifluoromethyl)benzoic Acid has a density of 1.3±0.1 g/cm3, a boiling point of 349.8±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 62.7±3.0 kJ/mol and a flash point of 165.3±27.9 °C .科学研究应用

合成和分子结构研究

4-环己基-3-(三氟甲基)苯甲酸已被用于合成复杂的分子结构。例如,它已参与制备某些二烯基酯衍生物,这些衍生物与特定化合物反应形成二核配合物。这些配合物已被研究其在氢化过程中的潜力,并通过单晶X射线结构分析分析其分子结构(Vieille-Petit, Therrien, & Süss-Fink, 2004)。

降解和稳定性分析

类似于4-环己基-3-(三氟甲基)苯甲酸的化合物的降解过程和稳定性一直是研究的课题。例如,一项使用液相色谱联用质谱(LC-MS/MS)的研究旨在了解尼替酮(一种具有类似结构的化合物)在不同条件下的稳定性,从而深入了解其性质以及在医学应用中的潜在风险和益处(Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019)。

催化和反应研究

这种化学物质还被用于研究催化过程和化学反应。例如,它已被用于合成各种苯甲酸衍生物,探索反应的最佳条件和不同催化剂的效率。这样的研究有助于更好地理解化学合成过程并开发更有效的催化剂(Hong, 2004)。

杀真菌活性研究

研究还探索了从4-环己基-3-(三氟甲基)苯甲酸衍生的化合物的杀真菌活性。从类似苯甲酸合成的三有机锡(4H-1,2,4-三唑-4-基)苯甲酸盐的研究显示出有希望的抗真菌活性,表明在农业和植物保护中可能有应用(Li, Dai, Song, Mi, & Tang, 2010)。

代谢命运和结构关系研究

苯甲酸及其衍生物的代谢命运,包括类似于4-环己基-3-(三氟甲基)苯甲酸的化合物,一直是几项研究的焦点。这些调查利用计算化学和光谱学来了解这些化合物在生物系统中的代谢方式,这对于评估它们在各种应用中的安全性和有效性至关重要(Ghauri, Blackledge, Glen, Sweatman, Lindon, Beddell, Wilson, & Nicholson, 1992)。

安全和危害

属性

IUPAC Name |

4-cyclohexyl-3-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3O2/c15-14(16,17)12-8-10(13(18)19)6-7-11(12)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIWQGDFYIINJLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=C(C=C(C=C2)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyclohexyl-3-(trifluoromethyl)benzoic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

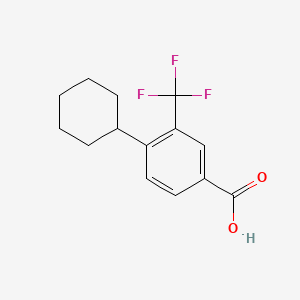

![2,3-dihydro-1H-cyclopenta[b]quinoxalin-5-ol](/img/structure/B568575.png)

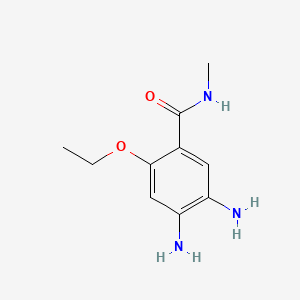

![2-{[2-(Glycylamino)butanoyl]amino}butanoic acid](/img/structure/B568576.png)

![(2-Amino[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B568581.png)

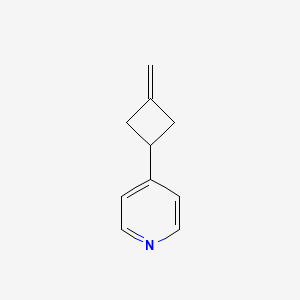

![2H-[1,3]Dioxolo[4,5-f][1,4]diazocine](/img/structure/B568587.png)